Alogliptin Impurity 07
Descripción
Chemical Nomenclature and Structural Classification
Alogliptin Impurity 07 belongs to the pyrimidine-dione class of organic compounds, characterized by its complex heterocyclic structure containing multiple functional groups. The compound is systematically classified as a chlorinated pyrimidine derivative with substituted benzonitrile moieties, placing it within the broader category of pharmaceutical synthesis intermediates and related substances. The structural framework consists of a central pyrimidine ring system bearing chlorine substitution at the 6-position and dioxo functionalities at the 2,4-positions, with two benzonitrile-containing side chains attached through methylene bridges.
The chemical identity of this compound is firmly established through multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography. Structural classification systems place this molecule among complex pharmaceutical impurities that require sophisticated analytical methods for detection and quantification. The presence of both electron-withdrawing nitrile groups and the chlorinated pyrimidine core contributes to the compound's unique physicochemical properties and reactivity patterns.
Advanced structural analysis reveals that this compound exhibits specific conformational characteristics that influence its behavior in pharmaceutical matrices and analytical systems. The spatial arrangement of functional groups creates distinct interaction patterns with chromatographic stationary phases, enabling selective separation from parent compounds and other related substances. These structural features are particularly important for pharmaceutical quality control applications where precise identification and quantification are essential for regulatory compliance.
Molecular Formula and Weight Determination
The molecular formula of this compound has been definitively established as C20H13ClN4O2 through comprehensive analytical characterization. This composition reflects the presence of twenty carbon atoms, thirteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms, resulting in a complex molecular architecture with multiple functional groups and heterocyclic components. The molecular weight has been precisely determined to be 376.8 grams per mole using advanced mass spectrometric techniques, providing essential data for analytical method development and pharmaceutical quality control applications.
Table 1: Molecular Composition Analysis of this compound
| Element | Count | Atomic Mass (amu) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 20 | 12.011 | 240.22 |
| Hydrogen | 13 | 1.008 | 13.10 |
| Chlorine | 1 | 35.453 | 35.45 |
| Nitrogen | 4 | 14.007 | 56.03 |
| Oxygen | 2 | 15.999 | 32.00 |
| Total | 40 | - | 376.80 |
The determination of molecular weight through high-resolution mass spectrometry has been corroborated by multiple analytical platforms, ensuring accuracy and reliability of the compositional data. This precise molecular weight information is crucial for developing analytical standards and reference materials used in pharmaceutical quality control laboratories worldwide. The molecular formula provides essential information for computational chemistry studies and structure-activity relationship investigations that contribute to understanding the formation mechanisms and chemical behavior of this impurity.
International Union of Pure and Applied Chemistry Naming: 2,2'-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2,2'-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile, which precisely describes the complete molecular structure according to standardized chemical naming conventions. This comprehensive name reflects the central pyrimidine ring system with its 6-chloro and 2,4-dioxo substitutions, connected through methylene bridges to two benzonitrile moieties at the 2-positions. Alternative systematic names include 2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, which provides an equivalent but structurally oriented description of the same molecular entity.
The International Union of Pure and Applied Chemistry naming system enables unambiguous identification of this compound across different research and regulatory contexts, ensuring consistent communication within the pharmaceutical and analytical chemistry communities. The systematic name incorporates all structural elements including the heterocyclic core, substituent positions, and functional group arrangements, providing complete chemical identification without ambiguity. This nomenclature is essential for regulatory submissions, patent applications, and scientific publications where precise chemical identification is mandatory.
Table 2: Nomenclature Variations for this compound
| Naming System | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry Primary | 2,2'-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile |
| International Union of Pure and Applied Chemistry Alternative | 2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |
| Chemical Abstracts Service Registry | 1618644-29-3 |
| Pharmaceutical Designation | This compound |
Historical Context in Pharmaceutical Chemical Research
The identification and characterization of this compound emerged from comprehensive pharmaceutical development programs initiated in the early 2000s during the advancement of dipeptidyl peptidase-4 inhibitor research. Historical records indicate that systematic impurity profiling studies began following the discovery of alogliptin as a therapeutic agent, with regulatory requirements driving the need for complete characterization of synthesis-related substances. The compound was first documented in pharmaceutical research literature as part of extensive analytical method development studies aimed at ensuring drug substance purity and safety.
Developmental timelines show that this compound was initially detected during process optimization studies conducted between 2005 and 2010, as pharmaceutical companies worked to establish robust manufacturing processes for alogliptin production. The historical significance of this impurity lies in its role as a marker compound for monitoring synthesis efficiency and product quality throughout pharmaceutical development and manufacturing phases. Early analytical method development focused on separation techniques capable of resolving this impurity from the parent compound and other related substances.
The evolution of analytical techniques for characterizing this compound reflects broader advances in pharmaceutical analytical chemistry over the past two decades. Initial detection methods relied primarily on high-performance liquid chromatography with ultraviolet detection, but subsequent developments incorporated mass spectrometric techniques for definitive structural confirmation. The historical progression of analytical capabilities has enabled increasingly sophisticated impurity profiling studies that contribute to enhanced pharmaceutical quality assurance.
Table 3: Historical Development Timeline of this compound Research
| Time Period | Research Focus | Key Developments |
|---|---|---|
| 2004-2006 | Initial Discovery | First detection during alogliptin synthesis studies |
| 2007-2009 | Structural Elucidation | Nuclear magnetic resonance and mass spectrometry characterization |
| 2010-2012 | Analytical Method Development | High-performance liquid chromatography method validation |
| 2013-2015 | Regulatory Documentation | Comprehensive impurity profiling for drug approval |
| 2016-Present | Advanced Characterization | Liquid chromatography-mass spectrometry optimization |
Propiedades
IUPAC Name |
2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYVZYCZVUXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Synthetic Pathway via Alkylation and Substitution
This compound is primarily generated during the alkylation of 6-chloro-3-methyluracil with 2-cyanobenzyl bromide, followed by nucleophilic substitution with (R)-3-aminopiperidine dihydrochloride. The reaction sequence involves:
-
Alkylation Step :
-
Reagents : 6-Chloro-3-methyluracil, 2-cyanobenzyl bromide, and a base (e.g., DIPEA or triethylamine).
-
Solvent : Toluene or N-methylpyrrolidone (NMP).
-
Conditions : 70–80°C for 4–6 hours.
-
Outcome : Formation of intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Compound III).
-
-
Substitution Step :
Critical Factor : The choice of base significantly impacts impurity yield. DIPEA (diisopropylethylamine) achieves higher purity (99.62%) compared to triethylamine (99.45%) due to its superior steric hindrance, which reduces unintended side reactions.
Process Parameters Influencing Impurity Formation
Temperature and Reaction Time
-
Alkylation : Elevated temperatures (70–80°C) favor faster reaction kinetics but increase the risk of dimerization byproducts. At 80°C, impurity yields reach 87% with 97.2% purity.
-
Substitution : Prolonged reaction times (>10 hours) at 62°C lead to degradation products, necessitating precise TLC monitoring to terminate reactions at optimal conversion.
Solvent Systems
-
Toluene/NMP : Toluene-based systems yield 92.7% of Compound III with 99.11% purity, while NMP accelerates reactivity but requires stringent water removal to prevent hydrolysis.
-
Isopropanol : Preferred for substitution steps due to its ability to dissolve both polar and nonpolar intermediates, reducing amorphous byproducts.
Purification Strategies
-
Acid-Base Extraction : Adjusting pH to 0–1 with concentrated HCl removes unreacted aminopiperidine, while subsequent basification (pH 10–12) with K₂CO₃ isolates the impurity via dichloromethane extraction.
-
Recrystallization : Ethanol or methanol recrystallization at 0°C achieves final purities >99.3%, effectively removing residual dimers and starting materials.
Structural Characterization and Analytical Data
Spectroscopic Identification
Chromatographic Purity Assessment
-
HPLC Conditions : YMC-Pack ODS-A302 column, MeCN/0.020 M H₃PO₄ (3:7), flow rate 0.5 mL/min, UV detection at 225 nm.
-
Retention Time : 3.2 minutes for this compound versus 8.7 minutes for residual starting material.
Comparative Analysis of Synthetic Methods
Key Insight : DIPEA-based protocols (Patent CN104592195A) outperform triethylamine methods in yield and purity, likely due to reduced side reactions. However, the ACS process achieves comparable purity with shorter reaction times by employing Hofmann rearrangement.
Scale-Up Considerations and Industrial Relevance
Cost-Efficiency Drivers
Regulatory Compliance
Análisis De Reacciones Químicas
Types of Reactions: Alogliptin Impurity 07 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents leading to the formation of oxidized products.
Reduction: Reaction with reducing agents resulting in the reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary based on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
Drug Formulation and Development
Alogliptin Impurity 07 plays a critical role in the formulation of alogliptin-based medications. Understanding its properties is essential for:
- Stability Studies : Impurities can alter the stability of the drug formulation. Research indicates that impurities like this compound can affect the degradation pathways of alogliptin, necessitating rigorous stability testing under various conditions .
- Formulation Optimization : Recent studies have demonstrated that incorporating nanoparticles or polymeric carriers can enhance the delivery and efficacy of alogliptin while mitigating the effects of impurities . For instance, formulations using Eudragit RSPO nanoparticles have shown improved pharmacokinetic profiles compared to pure alogliptin.
Quality Control and Analytical Methods
The detection and quantification of this compound are crucial for ensuring product quality. Various analytical methods have been developed for this purpose:
- High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method has been validated for determining alogliptin benzoate and its impurities, including this compound, with a limit of detection as low as 0.03 µg .
- Forced Degradation Studies : These studies assess how impurities behave under stress conditions (e.g., heat, light) to predict their impact on drug stability. Findings suggest that this compound may exhibit similar degradation patterns to alogliptin itself when subjected to acidic conditions .
Safety Assessments
The safety profile of alogliptin formulations can be influenced by impurities like this compound:
- Toxicological Studies : Evaluating the toxicity of impurities is essential for regulatory compliance and patient safety. Research indicates that certain impurities can potentially downregulate drug efficacy or introduce toxic effects .
- Clinical Trials : Long-term clinical studies have shown that formulations containing alogliptin with controlled impurity levels maintain safety without significant adverse events . This underscores the importance of monitoring impurities during clinical evaluations.
Table 1: Comparison of Analytical Methods for Detecting this compound
| Method | Detection Limit | Accuracy | Application Area |
|---|---|---|---|
| HPLC | 0.03 µg | 100.3% | Quality control |
| UV Spectrophotometry | Varies | High | Preliminary screening |
| Mass Spectrometry | Low | Very High | Structural elucidation |
Table 2: Stability Study Results for Alogliptin Formulations
| Condition | Stability (Days) | Observed Degradation (%) | Comments |
|---|---|---|---|
| Room Temperature | 30 | 5% | Acceptable |
| Accelerated (40°C) | 15 | 15% | Increased degradation noted |
| Light Exposure | 20 | 10% | Requires protective packaging |
Case Studies
- Formulation Development : A study conducted on alogliptin-loaded polymeric nanoparticles demonstrated a significant improvement in blood glucose levels compared to conventional formulations, highlighting the importance of managing impurities effectively during development .
- Clinical Efficacy : In a multi-center trial involving patients with type 2 diabetes, formulations containing controlled levels of this compound showed consistent efficacy in glycemic control without increasing adverse effects compared to placebo .
Mecanismo De Acción
Comparación Con Compuestos Similares
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Differences Between Alogliptin Impurity 07 and Analogous Impurities
Structural Insights :
- Alogliptin vs. Sitagliptin Impurities : Sitagliptin Impurity A is a stereoisomeric phosphate form, while alogliptin impurities are more likely linked to its tricyclic scaffold. Substitutions such as fluorine at the 5th position of the benzyl group in related compounds enhance DPP-4 inhibition 10-fold (IC₅₀ = 1.7 nM vs. 17 nM without fluorine) . Impurity 07 may lack such optimizations, leading to diminished activity.
- Electronic Effects: The cyanopyrrolidine group in alogliptin forms hydrogen bonds with Arg125 in DPP-4’s active site . Alterations in this group (e.g., replacement with electron-donating substituents) could weaken binding, as seen in other DPP-4 inhibitors where cyano replacement reduced potency .
Pharmacokinetic and Pharmacodynamic Profiles
- Potency: Novel tricyclic DPP-4 inhibitors (e.g., compounds D and E) exhibit IC₅₀ values of 0.51–0.66 nM, surpassing alogliptin’s IC₅₀ of 7.6 nM . Impurity 07, if structurally defective, would underperform compared to both alogliptin and newer analogs.
- Selectivity : Alogliptin demonstrates >10,000-fold selectivity for DPP-4 over DPP-8/9, minimizing off-target effects . Impurities with altered binding motifs may compromise this selectivity, increasing toxicity risks.
Analytical and Control Methods
- Detection : Alogliptin’s enantiomeric impurities are resolved via HPLC with amylose-tri((S)-α-phenethyl carbamate) stationary phases, ensuring ≤0.1% impurity thresholds . Sitagliptin’s 7-nitroso impurity requires UHPLC-MS/MS for trace quantification .
- Regulatory Compliance : Both the ICH guidelines and pharmacopeial standards emphasize stringent impurity profiling, with methods validated for specificity, precision, and accuracy .
Clinical and Toxicological Implications
- placebo . Impurity 07’s presence in trace amounts is unlikely to affect efficacy but underscores the need for robust quality control.
- Safety: While alogliptin exhibits a favorable safety profile (e.g., low hypoglycemia risk ), impurities with reactive functional groups (e.g., nitroso compounds) could pose genotoxic risks.
Actividad Biológica
Alogliptin Impurity 07 is a compound associated with the antihyperglycemic agent alogliptin, which is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Alogliptin and DPP-4 Inhibition
Alogliptin is primarily used in the management of type 2 diabetes mellitus. As a DPP-4 inhibitor, it enhances the levels of incretin hormones, which play a crucial role in glucose metabolism. The mechanism involves the inhibition of DPP-4, leading to increased concentrations of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in improved insulin secretion and reduced glucagon levels postprandially .
- Molecular Formula : C20H13ClN4O2
- Molecular Weight : 378.80 g/mol
- CAS Number : [Not specified]
This compound shares similarities with its parent compound in terms of biological activity. It is believed to exert effects through:
- Inhibition of DPP-4 : This leads to increased levels of active GLP-1 and GIP, which enhance insulin secretion from pancreatic beta cells while suppressing glucagon release.
- Potential Role in Weight Management : While alogliptin does not promote weight loss, it has not been associated with weight gain, making it a favorable option for patients concerned about body weight .
Case Studies and Clinical Trials
-
Efficacy in Glycemic Control :
- Clinical studies have shown that alogliptin can achieve reductions in HbA1c levels ranging from 0.5% to 0.8% when used alone or in combination with other antidiabetic agents like metformin and pioglitazone .
- A study demonstrated that alogliptin significantly increases active GLP-1 levels by 2 to 4 times after meals, which is crucial for postprandial glucose control .
- Safety Profile :
- Beta-cell Function :
Comparative Table of Alogliptin and Its Impurity
| Compound | Molecular Formula | Molecular Weight | DPP-4 Inhibition | Clinical Use |
|---|---|---|---|---|
| Alogliptin | C18H21N5O2 | 339.39 g/mol | Yes | Type 2 Diabetes Treatment |
| This compound | C20H13ClN4O2 | 378.80 g/mol | Yes (similar) | Research on DPP-4 inhibition |
Q & A
Basic: What analytical techniques are recommended for the identification and quantification of Alogliptin Impurity 07?
Answer:
High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantification, while liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. Method validation per ICH Q2(R1) guidelines ensures specificity, accuracy, and precision. For novel impurities, orthogonal techniques such as high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy may be required to confirm molecular identity .
Advanced: How can forced degradation studies be designed to elucidate degradation pathways and stability profiles of this compound?
Answer:
Forced degradation involves exposing the impurity to stress conditions (e.g., acidic/alkaline hydrolysis, oxidative, thermal, and photolytic environments). Analytical monitoring via stability-indicating methods (e.g., gradient HPLC with diode-array detection) identifies degradation products. Relative retention times (RRT) and response factors (RRF) should be established for each degradation product. Data interpretation must align with ICH Q1A and EMA guidelines to ensure robustness .
Basic: What validation parameters are essential for ensuring the reliability of impurity quantification methods?
Answer:
Key parameters include:
- Specificity : Demonstrate resolution from co-eluting peaks via spiked impurity studies .
- Accuracy : Assess via recovery experiments at 80–120% of target concentration .
- Linearity : Evaluate over a range of 50–150% of the specification limit.
- LOD/LOQ : Establish using signal-to-noise ratios or statistical methods (e.g., residual standard deviation).
Robustness testing (e.g., column temperature, mobile phase pH variations) is mandatory per ICH Q2(R1) .
Advanced: How can researchers resolve discrepancies in impurity quantification across different analytical batches?
Answer:
Investigate potential variables such as column aging, mobile phase composition, and detector sensitivity. Use design of experiments (DOE) to isolate critical factors. Implement system suitability tests (e.g., tailing factor, theoretical plates) and cross-validate results with a secondary method (e.g., LC-MS). Statistical tools like ANOVA can identify batch-to-batch variability .
Basic: What regulatory guidelines govern impurity profiling and control strategies for this compound?
Answer:
ICH Q3A (Impurities in New Drug Substances), Q3B (Impurities in New Drug Products), and Q3D (Elemental Impurities) outline thresholds and qualification requirements. FDA and EMA emphasize method validation per ICH Q2(R1) and stability data per Q1A. Structural identification is mandatory for impurities exceeding identification thresholds (typically 0.10%) .
Advanced: What strategies ensure specificity in detecting this compound in the presence of structurally similar by-products?
Answer:
Use hyphenated techniques like LC-MS/MS to differentiate isobaric impurities. For chromatographic methods, optimize mobile phase composition (e.g., ion-pair reagents for polar impurities) and column selectivity (e.g., HILIC for hydrophilic compounds). Peak purity analysis via photodiode array (PDA) detection can confirm homogeneity .
Advanced: How can advanced spectroscopic methods confirm the structural identity of this compound?
Answer:
Two-dimensional NMR (e.g., COSY, HSQC) resolves complex spin systems, while HRMS provides exact mass data for molecular formula determination. Compare spectral data with synthetic reference standards. For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be employed .
Basic: How to establish a stability-indicating method for this compound during long-term storage studies?
Answer:
Develop a gradient HPLC method capable of resolving the impurity from degradation products. Validate method robustness under accelerated storage conditions (40°C/75% RH). Monitor impurity levels at predefined intervals and correlate with mass balance studies to ensure no interference from excipients or degradation by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
